4-(Benzyloxy)-1-nitro-2-(trifluoromethyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

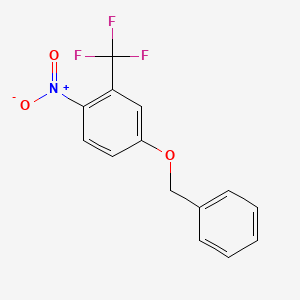

4-(Benzyloxy)-1-nitro-2-(trifluoromethyl)benzene is an organic compound that features a benzene ring substituted with a benzyloxy group, a nitro group, and a trifluoromethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-1-nitro-2-(trifluoromethyl)benzene typically involves the nitration of 4-(benzyloxy)-2-(trifluoromethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Benzyloxy)-1-nitro-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Major Products Formed

Reduction: 4-(Benzyloxy)-1-amino-2-(trifluoromethyl)benzene.

Substitution: Various substituted benzenes depending on the nucleophile used.

Oxidation: 4-(Benzyloxy)benzaldehyde, 4-(Benzyloxy)benzoic acid.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound has found diverse applications across several scientific domains:

Medicinal Chemistry

- Drug Development : 4-(Benzyloxy)-1-nitro-2-(trifluoromethyl)benzene serves as a precursor in the synthesis of pharmaceuticals that exhibit enhanced bioactivity due to the presence of the trifluoromethyl group, which can improve pharmacokinetic properties .

- Antimicrobial Agents : Research indicates that compounds with similar structures show potential as antimicrobial agents against various pathogens, including fungi and bacteria .

Material Science

- Liquid Crystals : The compound's unique electronic properties make it suitable for use in the development of liquid crystal materials, which are essential in display technologies .

- Dyes and Pigments : Its vibrant color properties allow it to be utilized in the manufacture of dyes and pigments for industrial applications .

Agricultural Chemistry

- Pesticides : Compounds derived from this compound are being investigated for their efficacy as fungicides and herbicides . The synthesis of substituted phenoxyphenyl ketones from this compound has shown promising results in enhancing fungicidal activity against various plant pathogens .

Case Study 1: Synthesis of Antimicrobial Agents

A study conducted on the synthesis of N-benzoyl derivatives demonstrated that compounds containing the trifluoromethyl group exhibited significant activity against Plasmodium falciparum, indicating potential applications in antimalarial drug development .

Case Study 2: Liquid Crystal Applications

Research published by Vanderbilt University highlighted the successful incorporation of benzyloxy derivatives into liquid crystal formulations, showcasing their utility in electronic displays due to their favorable thermal and optical properties .

Data Table: Comparison of Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Medicinal Chemistry | Drug development with enhanced bioactivity | Antimicrobial agents |

| Material Science | Development of liquid crystals | Liquid crystal displays |

| Agricultural Chemistry | Synthesis of fungicides | Substituted phenoxyphenyl ketones |

Wirkmechanismus

The mechanism of action of 4-(Benzyloxy)-1-nitro-2-(trifluoromethyl)benzene depends on the specific application and the chemical reactions it undergoes. For example, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anti-inflammatory effects. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, improving its bioavailability and efficacy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(Benzyloxy)-1-nitrobenzene: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.

4-(Benzyloxy)-2-(trifluoromethyl)benzene:

4-Nitro-2-(trifluoromethyl)benzene: Lacks the benzyloxy group, leading to different chemical behavior and uses.

Uniqueness

4-(Benzyloxy)-1-nitro-2-(trifluoromethyl)benzene is unique due to the combination of the benzyloxy, nitro, and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity, enhanced reactivity, and potential biological activity, making it a valuable compound for various scientific and industrial applications.

Biologische Aktivität

4-(Benzyloxy)-1-nitro-2-(trifluoromethyl)benzene is a nitroaromatic compound with potential applications in medicinal chemistry due to its unique structural features. The presence of both nitro and trifluoromethyl groups suggests significant biological activity, making it a candidate for further research in pharmacology and biochemistry.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : C14H10F3NO3

- IUPAC Name : this compound

This structure indicates a complex interaction of functional groups that may influence its biological activity.

Biological Activity Overview

Research on the biological activity of this compound is relatively limited, but several studies highlight potential areas of application:

- Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties. For instance, nitroimidazoles have shown efficacy against various pathogens, suggesting that similar mechanisms may be exploitable in this compound .

- Anticancer Potential : Compounds containing trifluoromethyl and nitro groups have been investigated for their ability to inhibit cancer cell proliferation. The electronic effects of these substituents can enhance the reactivity towards biological targets, potentially leading to anticancer activity .

- Inflammatory Response Modulation : The presence of a benzyloxy group may influence the compound's ability to modulate inflammatory pathways, similar to other aryloxy phenols which have shown promise in treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, potential mechanisms include:

- Nitroreduction : Nitro groups can undergo reduction to form reactive intermediates that may interact with cellular macromolecules, leading to cytotoxic effects against tumor cells.

- Electrophilic Character : The trifluoromethyl group introduces significant electrophilic character, which could facilitate interactions with nucleophilic sites in proteins or nucleic acids, potentially disrupting cellular functions.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related compounds provide insights into its potential:

- A study on related nitro compounds demonstrated significant antibacterial activity against Leishmania donovani, suggesting that structural similarities could yield comparable results for this compound .

- Research on m-aryloxy phenols has shown that they can inhibit nitric oxide synthase (NOS) isozymes, indicating potential applications in managing conditions linked to excessive nitric oxide production .

Table 1: Comparison of Biological Activities of Related Nitro Compounds

Eigenschaften

IUPAC Name |

1-nitro-4-phenylmethoxy-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO3/c15-14(16,17)12-8-11(6-7-13(12)18(19)20)21-9-10-4-2-1-3-5-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTRFGVPQBOTEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.